

Avenciguat's Immunomodulatory Activity on IFN-1 Signaling: A Comparative Analysis

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Compound of Interest		
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A new comparative guide released today offers researchers, scientists, and drug development professionals an in-depth look at the immunomodulatory activity of **Avenciguat**, focusing on its impact on Type 1 Interferon (IFN-1) signaling. This guide provides a detailed comparison with other relevant compounds, supported by preclinical experimental data, to objectively evaluate its therapeutic potential.

Avenciguat, a novel soluble guanylate cyclase (sGC) activator, has demonstrated a significant immunomodulatory effect by downregulating the IFN-1 signaling pathway, a key driver in the pathophysiology of autoimmune diseases such as Systemic Sclerosis (SSc). Preclinical studies reveal that **Avenciguat**'s unique mechanism of action may offer advantages over other modulators of the nitric oxide (NO)-sGC pathway.

Mechanism of Action: A Tripartite Comparison

Avenciguat's immunomodulatory effects stem from its role as an sGC activator. It directly stimulates sGC, the primary receptor for NO, increasing the production of cyclic guanosine monophosphate (cGMP). This process occurs independently of NO and is effective even in environments with high oxidative stress or hypoxia, conditions often found in fibrotic tissues where sGC may be heme-free and less responsive to traditional sGC stimulators.[1][2][3][4]

For comparison, two other compounds with distinct mechanisms are considered:



- Riociguat: A soluble guanylate cyclase (sGC) stimulator. Unlike Avenciguat, Riociguat's
 activity is dependent on the presence of the reduced heme group in sGC and it acts
 synergistically with endogenous NO.[1][5][6][7][8] Its efficacy can be diminished in conditions
 of high oxidative stress.
- Anifrolumab: A human monoclonal antibody that targets the Type I interferon receptor subunit
 1 (IFNAR1).[1][2][3][9][10] By blocking this receptor, Anifrolumab directly inhibits the
 signaling of all Type I interferons, providing a direct and potent method of suppressing the
 IFN-1 pathway.

Avenciguat Riociguat Anifrolumab Avenciguat (sGC Activator) Riociguat (sGC Stimulator) Anifrolumab (Anti-IFNAR1 mAb) Type 1 Interferons (IFN- α , IFN- β , etc.) Nitric Oxide (NO) NO-independent Binding Sensitizes to NO Blockade IFN-1 Receptor Heme-Free sGC Heme-Bound sGC Increased cGMP Blocked IFN-1 Signaling IFN-1 Signaling

Comparative Mechanism of Action on IFN-1 Signaling

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Figure 1. Comparative signaling pathways of **Avenciguat**, Riociguat, and Anifrolumab.



Experimental Data: Avenciguat Demonstrates Superior IFN-1 Signaling Downregulation

Preclinical research utilizing a bleomycin-induced dermal fibrosis mouse model, which mimics key aspects of SSc, has provided crucial insights into **Avenciguat**'s immunomodulatory capabilities. RNA sequencing of skin samples from this model revealed that **Avenciguat** treatment led to a more profound regulation of IFN-1 signaling and associated immune response genes compared to Riociguat.[1][2][3]

While the full quantitative dataset from the pivotal preclinical study is detailed in its supplementary materials, the key finding is a significant downregulation of a cluster of interferon-stimulated genes (ISGs) by **Avenciguat**. This effect was visibly more pronounced than that observed with Riociguat. The table below summarizes the comparative effects on IFN-1 signaling based on available data.



Parameter	Avenciguat	Riociguat	Anifrolumab	Data Source
Primary Target	Soluble Guanylate Cyclase (sGC)	Soluble Guanylate Cyclase (sGC)	Type 1 Interferon Receptor (IFNAR1)	[1][2][3],[1][2][3] [9][10]
Mechanism	NO-independent sGC activation	NO-dependent sGC stimulation	IFNAR1 blockade	[1][4],[7][8],[2][9]
Efficacy in Hypoxia/Oxidativ e Stress	Maintained	Potentially Reduced	Unaffected	[1][2][3]
Effect on IFN-1 Gene Signature	Significant Downregulation ("Deeper regulation")	Downregulation (Less pronounced than Avenciguat)	Strong Neutralization	[1][2][3],[1][9]
Key Downregulated ISGs (in Bleomycin Model)	Ifit1, Oasl1, Isg15, Ifi44, Irf7, Stat1 (among others)	Less effective downregulation of the same gene set	N/A (Different model)	Supplementary Data, Kaufman et al. 2025
Clinical Development for SSc	Phase II (VITALISScE™) Ongoing	Phase II (RISE- SSc) Completed (Primary endpoint not met)	Approved for SLE	[11][12],[1]

Note: The comparison of ISG downregulation between **Avenciguat** and Riociguat is based on the qualitative description and heatmap visualization from the primary preclinical study, as specific fold-change values were presented graphically.

Experimental Protocols Bleomycin-Induced Dermal Fibrosis Mouse Model

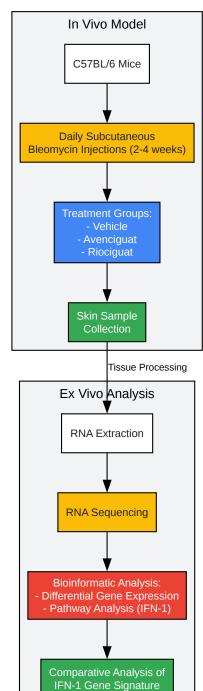
The in vivo immunomodulatory effects of **Avenciguat** were assessed using a well-established bleomycin-induced dermal fibrosis model. This model is widely used to study the pathogenesis



of SSc.[5][11]

- Induction of Fibrosis: Mice receive daily subcutaneous injections of bleomycin in a
 designated area of the back for a period of 2 to 4 weeks. Control animals receive saline
 injections.
- Treatment: Following the induction period, mice are treated with **Avenciguat**, Riociguat, or a vehicle control, typically administered daily via oral gavage.
- Sample Collection: At the end of the treatment period, skin samples from the injected area are collected for analysis.
- Analysis:
 - Histology: Skin thickness and collagen deposition are assessed using Masson's trichrome staining.
 - RNA Sequencing: Total RNA is extracted from the skin samples, and RNA sequencing is performed to analyze global gene expression changes.





Experimental Workflow: Bleomycin-Induced Fibrosis and RNA-Seq Analysis

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Figure 2. Workflow for assessing immunomodulatory activity in a preclinical model.



IFN-1 Signature Analysis

The IFN-1 signature is a valuable surrogate marker for the activity of the IFN-1 pathway. It is typically measured by quantifying the expression of a panel of well-established interferon-stimulated genes (ISGs).[10]

- RNA-Seq Data Processing: Raw sequencing reads are aligned to the reference genome.
- Gene Expression Quantification: The number of reads mapping to each gene is counted to determine its expression level.
- Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly upregulated or downregulated between different treatment groups (e.g., bleomycin + vehicle vs. bleomycin + Avenciguat).
- IFN-1 Signature Score: A score can be calculated based on the expression levels of a
 predefined set of ISGs. This allows for a quantitative comparison of IFN-1 pathway activation
 across different conditions. Commonly analyzed ISGs include IFI27, IFI44L, IFIT1, ISG15,
 RSAD2, and SIGLEC1.

Conclusion

The available preclinical data strongly suggest that **Avenciguat** possesses potent immunomodulatory properties, evidenced by its ability to downregulate IFN-1 signaling more effectively than the sGC stimulator Riociguat in a disease-relevant model. Its unique NO-independent mechanism of action may provide a therapeutic advantage in the hypoxic and oxidative environments characteristic of fibrotic diseases. Further investigation, including the ongoing VITALISScE™ Phase II clinical trial, will be crucial in determining the clinical utility of **Avenciguat** as a novel immunomodulatory agent for Systemic Sclerosis and potentially other autoimmune conditions characterized by an overactive IFN-1 signature.

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